molecular formula C11H12O3 B14492640 1-(2-Methyl-2H-1,3-benzodioxol-2-yl)propan-2-one CAS No. 65304-53-2

1-(2-Methyl-2H-1,3-benzodioxol-2-yl)propan-2-one

Cat. No.: B14492640
CAS No.: 65304-53-2
M. Wt: 192.21 g/mol
InChI Key: SQAKOYUGCVYZOE-UHFFFAOYSA-N
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Description

1-(2-Methyl-2H-1,3-benzodioxol-2-yl)propan-2-one is an organic compound that belongs to the class of benzodioxoles. It is characterized by the presence of a methylenedioxy group attached to a benzene ring, which is further connected to a propanone moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

1-(2-Methyl-2H-1,3-benzodioxol-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

1-(2-Methyl-2H-1,3-benzodioxol-2-yl)propan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2H-1,3-benzodioxol-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

1-(2-Methyl-2H-1,3-benzodioxol-2-yl)propan-2-one can be compared with other benzodioxole derivatives, such as:

Properties

CAS No.

65304-53-2

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-(2-methyl-1,3-benzodioxol-2-yl)propan-2-one

InChI

InChI=1S/C11H12O3/c1-8(12)7-11(2)13-9-5-3-4-6-10(9)14-11/h3-6H,7H2,1-2H3

InChI Key

SQAKOYUGCVYZOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(OC2=CC=CC=C2O1)C

Origin of Product

United States

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